molecular formula C20H15NO2S B2891255 N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide CAS No. 439097-32-2

N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide

Cat. No.: B2891255
CAS No.: 439097-32-2
M. Wt: 333.41
InChI Key: WHSZDJUYPVZWKM-UHFFFAOYSA-N
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Description

N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide is a nitrogen-substituted alkyne, known for its high reactivity and versatility in organic synthesis. This compound is a valuable building block in the design of various transformations, particularly in the synthesis of N-heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl iodide with N-(2-(phenylethynyl)phenyl)benzenesulfonamide in an acetone solvent under blue LED light . This photoinduced reaction is notable for its regio- and chemoselectivity, allowing for the efficient formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced photochemical reactors and precise control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfonyl derivatives, amines, and substituted phenylethynyl compounds. These products are valuable intermediates in further synthetic applications.

Scientific Research Applications

N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide
  • N-(2-(phenylethynyl)phenyl)benzenesulfonamide

Uniqueness

N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide is unique due to its high reactivity and versatility in organic synthesis. Its ability to form highly reactive intermediates and participate in a wide range of chemical reactions sets it apart from similar compounds. Additionally, its applications in various fields, including chemistry, biology, and industry, highlight its significance .

Properties

IUPAC Name

N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2S/c22-24(23,20-9-5-2-6-10-20)21-19-15-13-18(14-16-19)12-11-17-7-3-1-4-8-17/h1-10,13-16,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSZDJUYPVZWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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